![molecular formula C15H18N4O3 B2935918 2-[3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 931707-62-9](/img/structure/B2935918.png)

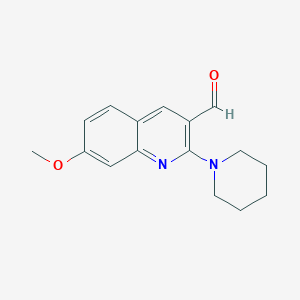

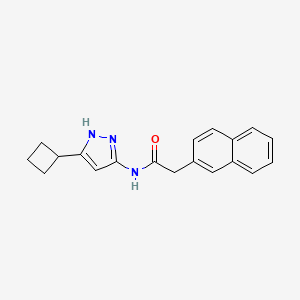

2-[3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación

Computational Chemistry

In silico models often use compounds like CCG-137014 to predict interactions with biological targets, aiding in the design of new molecules with desired therapeutic effects .

Molecular Design

The compound’s structure is used in computer-aided molecular design to create new molecules that can serve as leads for the development of new therapeutic agents .

Educational Tool

In academic settings, the compound can be used as a case study to teach students about drug design, molecular interactions, and the importance of enzyme inhibitors in therapeutics .

Mecanismo De Acción

Target of Action

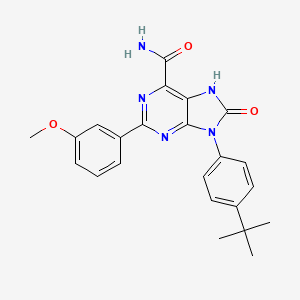

The primary target of AKOS001877838, also known as CCG-137014, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . Dysregulation of this pathway can lead to the development of metastases in cancer .

Mode of Action

CCG-137014 acts by inhibiting the RhoA transcriptional signaling pathway . It specifically binds to the Nuclear Localization Signal (NLS) of MRTF-A/B , a coactivator and oncogene involved in the RhoA pathway . This binding prevents the interaction between MRTF-A/B and importin α/β1, thereby inhibiting the nuclear import of MRTF-A/B . This action disrupts the transcriptional responses of the Rho pathway in cancer .

Biochemical Pathways

The inhibition of the RhoA pathway by CCG-137014 affects the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . This pathway is responsible for stimulating a gene transcription program that can lead to cancer . By inhibiting this pathway, CCG-137014 can potentially disrupt the development and progression of cancer .

Result of Action

The inhibition of the RhoA pathway by CCG-137014 leads to a decrease in the transcriptional activity associated with this pathway . This can result in the inhibition of cancer cell growth and the induction of apoptosis, particularly in cancer cells that overexpress Rho . For example, CCG-137014 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Action Environment

The efficacy and stability of CCG-137014 can be influenced by various environmental factors. For instance, the presence of G-actin can affect the binding of CCG-137014 to the NLS of MRTF-A/B . When the G-actin pool is depleted, CCG-137014 can bind more effectively to the NLS of MRTF-A/B, resulting in greater inhibition of the RhoA pathway .

Propiedades

IUPAC Name |

2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-12(20)9-18-13-11(7-4-8-17-13)14(21)19(15(18)22)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXAMYDGNVVCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)

![N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2935850.png)

![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide](/img/structure/B2935856.png)